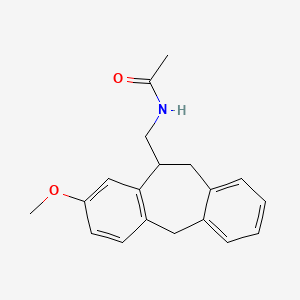

UCM 549

Description

Properties

CAS No. |

753502-19-1 |

|---|---|

Molecular Formula |

C19H21NO2 |

Molecular Weight |

295.4 g/mol |

IUPAC Name |

N-[(6-methoxy-9-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)methyl]acetamide |

InChI |

InChI=1S/C19H21NO2/c1-13(21)20-12-17-10-15-6-4-3-5-14(15)9-16-7-8-18(22-2)11-19(16)17/h3-8,11,17H,9-10,12H2,1-2H3,(H,20,21) |

InChI Key |

PQZZGTZTKGECDT-UHFFFAOYSA-N |

SMILES |

CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC |

Canonical SMILES |

CC(=O)NCC1CC2=CC=CC=C2CC3=C1C=C(C=C3)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

UCM 549, UCM-549, UCM549 |

Origin of Product |

United States |

Foundational & Exploratory

UCM 549 mechanism of action in macrophage reprogramming

Despite a comprehensive search, specific information regarding "UCM-549" and its mechanism of action in macrophage reprogramming is not available in the public domain. This suggests that UCM-549 may be an internal designation, a compound in very early-stage development, or a misnomer.

Therefore, this guide will provide an in-depth overview of the core principles and mechanisms of macrophage reprogramming, a critical process in immunology and drug development. We will explore the key signaling pathways, metabolic shifts, and experimental approaches used to study and manipulate macrophage phenotypes, providing researchers, scientists, and drug development professionals with a foundational understanding of this dynamic field.

Introduction to Macrophage Polarization

Macrophages are highly plastic immune cells that can adopt distinct functional phenotypes in response to microenvironmental cues. The two major polarization states are the classically activated (M1) and alternatively activated (M2) macrophages.

-

M1 Macrophages: Typically induced by pro-inflammatory signals like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), M1 macrophages are characterized by the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, and IL-12), high antigen presentation capacity, and potent microbicidal and tumoricidal activity.[1][2][3][4]

-

M2 Macrophages: Induced by anti-inflammatory cytokines such as IL-4 and IL-13, M2 macrophages are involved in tissue repair, angiogenesis, and immune suppression.[1][3] They release anti-inflammatory cytokines like IL-10 and TGF-β.

The balance between M1 and M2 macrophages is crucial for tissue homeostasis, and its dysregulation is implicated in numerous diseases, including cancer, autoimmune disorders, and metabolic syndromes.[5][6] Reprogramming macrophages from a pro-tumor M2 phenotype to an anti-tumor M1 phenotype is a promising strategy in cancer immunotherapy.[2][7][8][9][10]

Key Signaling Pathways in Macrophage Reprogramming

Several interconnected signaling pathways govern macrophage polarization. Understanding these pathways is essential for identifying therapeutic targets for macrophage reprogramming.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of pro-inflammatory gene expression and is critical for M1 polarization.[2][5][11][12] Activation of Toll-like receptors (TLRs) by pathogen-associated molecular patterns (PAMPs) like LPS triggers a signaling cascade that leads to the activation of the IKK complex, which in turn phosphorylates IκBα, leading to its degradation and the release of NF-κB dimers (typically p50/p65).[5][12] Translocation of NF-κB to the nucleus induces the transcription of M1-associated genes.

NF-κB Signaling Pathway in M1 Macrophage Activation.

JAK-STAT Signaling Pathway

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for both M1 and M2 polarization, depending on the upstream cytokine signal.

-

M1 Polarization: IFN-γ activates JAK1 and JAK2, leading to the phosphorylation and homodimerization of STAT1.[4] Phosphorylated STAT1 translocates to the nucleus and promotes the expression of M1 genes.[2][4]

-

M2 Polarization: IL-4 and IL-13 activate JAK1 and JAK3, resulting in the phosphorylation and homodimerization of STAT6.[3][13] Nuclear STAT6 induces the transcription of M2-associated genes like Arginase-1 (Arg1) and Mannose Receptor C-Type 1 (Mrc1).[14] IL-10 signaling activates STAT3, which also contributes to an anti-inflammatory M2-like phenotype.[3][13]

JAK-STAT Signaling in M1 and M2 Macrophage Polarization.

Metabolic Reprogramming in Macrophages

Macrophage polarization is tightly linked to profound shifts in cellular metabolism.

-

M1 Macrophages: Exhibit a metabolic shift towards glycolysis, even in the presence of oxygen (Warburg effect), and a disrupted Krebs cycle. This leads to the accumulation of metabolites like succinate (B1194679) and itaconate, which have pro-inflammatory functions.

-

M2 Macrophages: Rely on oxidative phosphorylation (OXPHOS) and fatty acid oxidation (FAO) to fuel their functions.[1]

The Role of α-Ketoglutarate (α-KG)

α-Ketoglutarate (α-KG), a key metabolite in the Krebs cycle, has emerged as a crucial regulator of macrophage polarization.[1][15][16] It can promote an M2-like phenotype and exert anti-inflammatory effects.[1][15][16][17] The mechanisms by which α-KG influences macrophage function include:

-

Epigenetic Modifications: α-KG is an essential cofactor for Jumonji-C domain-containing histone demethylases (JMJDs) and Ten-eleven translocation (TET) enzymes, which are involved in histone and DNA demethylation, respectively.[16] This can lead to changes in the expression of M2-related genes.

-

Inhibition of Pro-inflammatory Pathways: α-KG can inhibit the pro-inflammatory NF-κB pathway.[1][17]

The ratio of α-KG to succinate is thought to be a critical determinant of macrophage phenotype, with a high ratio favoring M2 polarization.[1][16]

Experimental Protocols for Studying Macrophage Reprogramming

A variety of in vitro and in vivo methods are used to investigate macrophage polarization and reprogramming.

In Vitro Macrophage Polarization

Objective: To generate M1 and M2 polarized macrophages from bone marrow-derived macrophages (BMDMs) or human peripheral blood mononuclear cells (PBMCs).

Methodology:

-

Isolation of Bone Marrow Cells: Bone marrow cells are flushed from the femurs and tibias of mice.[18][19]

-

Differentiation into Macrophages: The bone marrow cells are cultured for 7 days in complete DMEM supplemented with macrophage colony-stimulating factor (M-CSF).[18]

-

Polarization:

-

M1 Polarization: Differentiated macrophages (M0) are stimulated with IFN-γ (e.g., 20 ng/mL) and LPS (e.g., 100 ng/mL) for 24 hours.

-

M2 Polarization: Differentiated macrophages (M0) are stimulated with IL-4 (e.g., 20 ng/mL) and IL-13 (e.g., 20 ng/mL) for 24 hours.

-

-

Analysis: Polarization is confirmed by analyzing the expression of M1/M2 markers using techniques such as quantitative real-time PCR (qRT-PCR), flow cytometry, and ELISA for cytokine secretion.

Macrophage Phagocytosis Assay

Objective: To assess the phagocytic capacity of reprogrammed macrophages.

Methodology:

-

Cell Preparation: Target cells (e.g., cancer cells) are labeled with a fluorescent dye (e.g., CFSE). Macrophages are plated in a multi-well plate.[18][20]

-

Co-culture: Labeled target cells are added to the macrophage culture at a specific effector-to-target ratio (e.g., 1:5) and incubated for a defined period (e.g., 2-4 hours).[18]

-

Analysis:

-

Flow Cytometry: The percentage of macrophages that have engulfed fluorescent target cells is quantified. Macrophages are identified by a specific antibody (e.g., anti-F4/80 for mouse macrophages).

-

Confocal Microscopy: Provides visual confirmation of phagocytosis.

-

References

- 1. The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Major pathways involved in macrophage polarization in cancer [frontiersin.org]

- 3. Frontiers | Molecular Mechanisms That Influence the Macrophage M1–M2 Polarization Balance [frontiersin.org]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrophage Signaling Pathways in Health and Disease: From Bench to Bedside Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical landscape of macrophage-reprogramming cancer immunotherapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reprogramming of breast tumor–associated macrophages with modulation of arginine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clinical landscape of macrophage-reprogramming cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tumor-associated macrophages in cancer: recent advancements in cancer nanoimmunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Macrophage M1/M2 polarization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Macrophage Reprogramming and Cancer Therapeutics: Role of iNOS-Derived NO - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Reprogramming the tumor microenvironment – macrophages emerge as key players in breast cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-ketoglutarate orchestrates macrophage activation through metabolic and epigenetic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [PDF] The Regulatory Role of α-Ketoglutarate Metabolism in Macrophages | Semantic Scholar [semanticscholar.org]

- 18. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for the generation and assessment of functional macrophages from mouse bone marrow cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro flow cytometry assay to assess primary human and mouse macrophage phagocytosis of live cells - PMC [pmc.ncbi.nlm.nih.gov]

Eganelisib (IPI-549): A Deep Dive into its PI3K-Gamma Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the phosphoinositide 3-kinase gamma (PI3Kγ) selectivity profile of Eganelisib (IPI-549), a first-in-class, orally bioavailable small molecule inhibitor. Eganelisib is a promising immuno-oncology candidate that modulates the tumor microenvironment by selectively targeting PI3Kγ, which is predominantly expressed in hematopoietic cells and plays a critical role in regulating immune responses.[1][2] This document details the quantitative measures of Eganelisib's potency and selectivity, the experimental methodologies used for these characterizations, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile

Eganelisib has demonstrated high potency and remarkable selectivity for the PI3Kγ isoform over other Class I PI3K isoforms (α, β, and δ) in both biochemical and cellular assays.[3][4] This high degree of selectivity is crucial for minimizing off-target effects, as PI3Kα and PI3Kβ are ubiquitously expressed and integral to normal cellular functions.[1] The quantitative data from multiple studies are summarized in the tables below.

| Biochemical Assay Data | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |

| IC50 (nM) | 3,200 | 3,500 | 16 | 8,400 | [5] |

| Binding Affinity (Kd, nM) | >58-fold weaker than γ | >58-fold weaker than γ | 0.29 | >58-fold weaker than γ | [3][4] |

| Cellular Assay Data | PI3Kα | PI3Kβ | PI3Kγ | PI3Kδ | Reference |

| IC50 (nM) | >146-fold selectivity vs γ | >146-fold selectivity vs γ | 1.2 | >146-fold selectivity vs γ | [3][6] |

Experimental Protocols

The determination of Eganelisib's selectivity profile relies on robust and standardized in vitro biochemical and cell-based assays. The following are detailed methodologies for the key experiments cited.

In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This biochemical assay is designed to measure the ability of an inhibitor to block the enzymatic activity of a purified kinase.[7]

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Eganelisib against purified recombinant PI3K isoforms (α, β, γ, δ).

-

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of the inhibitor is indicative of enzymatic inhibition.[7]

-

Methodology:

-

Reaction Setup: Purified recombinant PI3K isoforms are incubated with the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP2), ATP, and varying concentrations of Eganelisib in a kinase reaction buffer.[7]

-

Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specified duration at a controlled temperature.[7]

-

ADP Detection: After the kinase reaction, a kinase detection reagent is added to terminate the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP into ATP.

-

Signal Generation: The newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal, which is directly proportional to the initial ADP concentration.[7]

-

Data Analysis: The luminescence is measured using a luminometer. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[7]

-

Cellular pAKT Inhibition Assay

This cell-based assay measures the inhibitor's capacity to block downstream PI3K signaling within a relevant cellular context.[1]

-

Objective: To determine the cellular IC50 of Eganelisib by measuring the phosphorylation of AKT, a key downstream effector of PI3K.[1]

-

Principle: PI3Kγ-dependent cells, such as the murine macrophage cell line RAW 264.7, are stimulated to activate the PI3K pathway. The inhibitory effect of Eganelisib on the phosphorylation of AKT at Serine 473 (pAKT) is then quantified.[1][3]

-

Methodology:

-

Cell Culture and Treatment: RAW 264.7 cells are cultured and then treated with a range of Eganelisib concentrations for a predetermined period.[3]

-

Pathway Stimulation: The PI3K pathway is stimulated with an appropriate agonist, such as the C5a chemoattractant.[3]

-

Cell Lysis: Following stimulation, the cells are lysed to release their protein contents.

-

Quantification of pAKT: The levels of phosphorylated AKT (Ser473) are measured using a quantitative method such as an enzyme-linked immunosorbent assay (ELISA) or Western blot.[1][3]

-

Data Analysis: The pAKT levels are normalized to total AKT or a loading control. The cellular IC50 is determined by plotting the percentage of pAKT inhibition against the logarithm of Eganelisib concentration and fitting the data to a dose-response curve.

-

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the PI3K signaling pathway, the experimental workflow for determining kinase selectivity, and the logical relationship of Eganelisib's selectivity.

Caption: PI3Kγ signaling pathway and the inhibitory action of Eganelisib.

Caption: Experimental workflow for determining kinase selectivity.

Caption: Logical relationship of Eganelisib's selectivity.

References

- 1. benchchem.com [benchchem.com]

- 2. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Eganelisib: A Deep Dive into its Immunomodulatory Effects on T-Cell Activation and Infiltration

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly IPI-549) is a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ). Emerging as a promising agent in immuno-oncology, eganelisib's primary mechanism of action is not direct cytotoxicity to tumor cells, but rather the reprogramming of the tumor microenvironment (TME). By specifically targeting PI3K-γ, which is predominantly expressed in myeloid cells, eganelisib shifts the balance from an immunosuppressive to an immunostimulatory TME. This guide provides a comprehensive technical overview of the preclinical and clinical data elucidating eganelisib's profound effects on T-cell activation and infiltration, key determinants of anti-tumor immunity.

Core Mechanism of Action: Reprogramming Myeloid Cells to Unleash T-Cell Immunity

The anti-tumor activity of eganelisib is primarily mediated through its impact on tumor-associated macrophages (TAMs), a major component of the TME that often promotes tumor growth and suppresses immune responses. Eganelisib's inhibition of the PI3K-γ signaling pathway in these myeloid cells leads to a phenotypic switch from immunosuppressive M2-like macrophages to pro-inflammatory M1-like macrophages. This reprogramming has a cascading effect on the adaptive immune response, most notably on T-cells.

The key consequences of PI3K-γ inhibition by eganelisib include:

-

Decreased Immunosuppressive Cytokine Production: Inhibition of PI3K-γ in TAMs reduces the secretion of immunosuppressive cytokines such as IL-10 and TGF-β.

-

Increased Pro-inflammatory Cytokine Secretion: Reprogrammed macrophages increase the production of pro-inflammatory cytokines like IL-12 and TNF-α, which are crucial for T-cell activation and function.

-

Enhanced Antigen Presentation: M1-like macrophages exhibit upregulated expression of Major Histocompatibility Complex (MHC) class I and II molecules, leading to more effective antigen presentation to T-cells.

-

Modulation of Chemokine Profile: Eganelisib treatment alters the chemokine landscape within the TME, leading to increased production of T-cell-attracting chemokines such as CXCL9 and CXCL10, and a decrease in chemokines that attract regulatory T-cells (Tregs), like CCL22.

This shift in the TME creates a more favorable environment for T-cell-mediated anti-tumor immunity, enhancing both the activation of existing tumor-infiltrating lymphocytes (TILs) and the recruitment of new T-cells into the tumor.

Quantitative Impact on T-Cell Populations and Activation

Clinical and preclinical studies have provided quantitative evidence of eganelisib's impact on T-cell activation and infiltration. The following tables summarize key findings from the MARIO-1 and MARIO-3 clinical trials.

| Parameter | Treatment Group | Change from Baseline | Study | Citation |

| Peripheral Blood | ||||

| Activated (Ki67+) Memory T-cells | Eganelisib + Atezolizumab + Nab-paclitaxel | Increased at Day 15 and Day 28 | MARIO-3 | [1] |

| Immunosuppressive Monocytic MDSCs | Eganelisib + Atezolizumab + Nab-paclitaxel | Decrease | MARIO-3 | [1] |

| Tumor Microenvironment | ||||

| CD8+ T-cell Density | Eganelisib + Atezolizumab + Nab-paclitaxel | Increase | MARIO-3 | |

| Activated (Granzyme B+) CD8+ T-cells | Eganelisib + Atezolizumab + Nab-paclitaxel | Increase | MARIO-3 | |

| Gene Signatures of T-cell Activation | Eganelisib + Atezolizumab + Nab-paclitaxel | Enriched | MARIO-3 | |

| Interferon-gamma Signaling | Eganelisib + Atezolizumab + Nab-paclitaxel | Enriched | MARIO-3 | |

| MHC-I and MHC-II Antigen Presentation Pathways | Eganelisib + Atezolizumab + Nab-paclitaxel | Enriched | MARIO-3 |

Experimental Protocols

Flow Cytometry for Peripheral Blood T-Cell Activation

Objective: To quantify the activation status of circulating T-cell populations following eganelisib treatment.

Methodology:

-

Sample Collection: Collect whole blood from patients at baseline and specified time points during treatment.

-

Peripheral Blood Mononuclear Cell (PBMC) Isolation: Isolate PBMCs using Ficoll-Paque density gradient centrifugation.

-

Antibody Staining: Incubate PBMCs with a cocktail of fluorescently labeled antibodies. A representative panel for memory T-cell activation would include:

-

CD3 (T-cell marker)

-

CD4 (Helper T-cell marker)

-

CD8 (Cytotoxic T-cell marker)

-

CD45RO (Memory T-cell marker)

-

CCR7 (Central memory vs. effector memory marker)

-

Ki67 (Proliferation/activation marker)

-

PD-1 (Exhaustion/activation marker)

-

-

Intracellular Staining: For Ki67, fix and permeabilize the cells using a commercially available kit prior to intracellular antibody incubation.

-

Data Acquisition: Acquire data on a multi-color flow cytometer.

-

Data Analysis: Analyze the data using appropriate software (e.g., FlowJo). Gate on live, singlet lymphocytes, then on CD3+ T-cells, followed by CD4+ and CD8+ subsets. Within these populations, further gate on memory T-cell subsets (e.g., CD45RO+) and quantify the percentage of Ki67+ cells.

Multiplex Immunofluorescence for Tumor-Infiltrating T-Cells

Objective: To quantify the density and activation status of T-cells within the tumor microenvironment.

Methodology:

-

Sample Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor biopsy sections.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer.

-

Multiplex Staining: Employ a sequential immunofluorescence staining protocol using a panel of primary antibodies and corresponding fluorescent secondary antibodies or tyramide signal amplification. A representative panel would include:

-

Pan-Cytokeratin (Tumor cell marker)

-

CD8 (Cytotoxic T-cell marker)

-

Granzyme B (Marker for activated cytotoxic T-cells)

-

CD68 (Macrophage marker)

-

DAPI (Nuclear counterstain)

-

-

Imaging: Acquire high-resolution images of the stained tissue sections using a multispectral imaging system.

-

Image Analysis: Utilize image analysis software to perform cell segmentation and quantification. Identify tumor and stromal compartments based on the pan-cytokeratin staining. Quantify the number of CD8+ and Granzyme B+ cells per unit area in both compartments.

Visualizing the Mechanism of Action

Signaling Pathway of Eganelisib's Indirect T-Cell Activation

Caption: Eganelisib inhibits PI3K-γ in TAMs, leading to their reprogramming and subsequent T-cell activation.

Experimental Workflow for Assessing T-Cell Infiltration

Caption: Workflow for analyzing T-cell infiltration and activation in clinical samples.

Logical Framework of Eganelisib's Effect on the TME

References

Foundational Studies of PI3K-gamma Inhibition by IPI-549: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational studies of IPI-549, a potent and selective inhibitor of the phosphoinositide 3-kinase-gamma (PI3Kγ) isoform. The document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the core signaling pathways and experimental workflows. Note: Initial searches for "UCM-549" did not yield specific results; the research community predominantly refers to this compound as IPI-549.

Core Concepts: The PI3K-gamma Signaling Pathway and IPI-549 Inhibition

The phosphoinositide 3-kinase (PI3K) family of enzymes are crucial intracellular signal transducers involved in a myriad of cellular functions, including cell growth, proliferation, differentiation, survival, and motility.[1] The PI3K family is divided into three classes, with Class I being the most implicated in cancer. Class I is further subdivided into Class IA (PI3Kα, PI3Kβ, PI3Kδ), which are typically activated by receptor tyrosine kinases (RTKs), and Class IB, which consists solely of PI3K-gamma (PI3Kγ).[2]

PI3Kγ is primarily activated by G-protein coupled receptors (GPCRs).[2][3][4] Upon activation, PI3Kγ phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] This accumulation of PIP3 at the plasma membrane recruits and activates downstream effector proteins, most notably the serine/threonine kinase AKT.[4][6] The activation of the PI3Kγ/AKT signaling cascade is a key driver of various cellular processes. The tumor suppressor phosphatase and tensin homolog (PTEN) acts as a critical negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[4][7]

IPI-549 is an orally bioavailable small molecule that acts as a highly selective inhibitor of the PI3Kγ isoform.[8][9][10] Its primary mechanism of action involves preventing the activation of PI3Kγ-mediated signaling pathways.[8][9] Due to the predominant expression of PI3Kγ in immune cells, particularly myeloid cells, IPI-549 has been shown to modulate the tumor microenvironment by reprogramming immunosuppressive myeloid cells.[2][11] This targeted action aims to enhance anti-tumor immune responses while minimizing off-target effects associated with pan-PI3K inhibitors.[8][9]

Quantitative Data: Potency and Selectivity of IPI-549

The efficacy of a targeted inhibitor is defined by its potency against the intended target and its selectivity over other related molecules. The following tables summarize the inhibitory activity of IPI-549 against various PI3K isoforms.

Table 1: Biochemical IC50 Values of IPI-549

| PI3K Isoform | IC50 (nM) |

| PI3Kγ | 16 |

| PI3Kα | 3,200 |

| PI3Kβ | 3,500 |

| PI3Kδ | 8,400 |

This data highlights the >100-fold selectivity of IPI-549 for the gamma isoform over other Class I PI3K isoforms in biochemical assays.[12]

Table 2: Cellular IC50 Values of IPI-549

| Assay | IC50 (nM) |

| PI3Kγ-mediated Neutrophil Migration | 2.5 |

This demonstrates the potent inhibition of a key PI3Kγ-driven cellular function at low nanomolar concentrations.

Experimental Protocols: Methodologies for Foundational Studies

The following sections detail the methodologies for key experiments cited in the foundational research of IPI-549.

Biochemical Kinase Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of IPI-549 against the enzymatic activity of purified PI3K isoforms.

Protocol:

-

Recombinant human PI3K enzymes (α, β, δ, and γ) are individually incubated in a reaction buffer.

-

A dilution series of IPI-549 is added to the enzyme reactions.

-

The kinase reaction is initiated by the addition of the substrate phosphatidylinositol-4,5-bisphosphate (PIP2) and ATP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The amount of the product, phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3), is quantified. This is often achieved using a competitive enzyme-linked immunosorbent assay (ELISA) or by detecting the amount of ADP produced as a byproduct of the kinase reaction.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Neutrophil Migration Assay

Objective: To assess the ability of IPI-549 to inhibit PI3Kγ-mediated neutrophil migration in a living organism.

Protocol:

-

Mice are administered IPI-549 orally at various doses.

-

After a specified time to allow for drug absorption and distribution, an inflammatory agent (e.g., thioglycollate) is injected into the peritoneal cavity to induce neutrophil recruitment.

-

Several hours after the inflammatory challenge, the mice are euthanized, and the peritoneal cavity is washed with saline to collect the infiltrated cells (peritoneal lavage).

-

The total number of cells and the specific number of neutrophils in the lavage fluid are determined using flow cytometry or by manual counting after cytological staining.

-

The percentage of inhibition of neutrophil migration is calculated by comparing the number of neutrophils in the IPI-549-treated groups to the vehicle-treated control group.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, provide visual representations of the key concepts and processes discussed.

Caption: PI3Kγ signaling pathway and the inhibitory point of IPI-549.

Caption: A logical workflow for the preclinical development of IPI-549.

References

- 1. Phosphoinositide 3-kinase - Wikipedia [en.wikipedia.org]

- 2. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Function, Regulation and Biological Roles of PI3Kγ Variants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the phosphoinositide 3-kinase (PI3K) pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsr.com [ijpsr.com]

- 6. m.youtube.com [m.youtube.com]

- 7. mdpi.com [mdpi.com]

- 8. PI3K-gamma Inhibitor IPI-549 | Semantic Scholar [semanticscholar.org]

- 9. Facebook [cancer.gov]

- 10. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting PI3K-gamma in myeloid driven tumour immune suppression: a systematic review and meta-analysis of the preclinical literature - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Eganelisib (IPI-549) In Vitro Assay Protocol for pAKT Inhibition: A Detailed Guide for Researchers

Cambridge, MA – December 9, 2025 – This document provides detailed application notes and protocols for an in vitro assay to measure the inhibition of AKT phosphorylation (pAKT) by Eganelisib (IPI-549), a first-in-class, orally bioavailable, and highly selective inhibitor of phosphoinositide 3-kinase-gamma (PI3Kγ).[1] These protocols are intended for researchers, scientists, and drug development professionals investigating the pharmacodynamics and mechanism of action of Eganelisib in a laboratory setting.

Eganelisib is a potent inhibitor of PI3Kγ, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[1] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] By selectively targeting the gamma isoform, Eganelisib is designed to modulate anti-tumor immune responses and inhibit tumor-mediated immunosuppression with a potentially favorable side effect profile compared to broader PI3K inhibitors.[3][4] A critical biomarker for assessing the biological activity of Eganelisib is the level of phosphorylated AKT (pAKT), a downstream effector in the PI3K signaling cascade.[1] Monitoring changes in pAKT levels in response to Eganelisib treatment provides a direct measure of target engagement and pathway inhibition.[1]

Signaling Pathway and Mechanism of Action

The PI3K/AKT signaling pathway is initiated by the activation of upstream receptors, which in the context of PI3Kγ are often G-protein coupled receptors (GPCRs).[5] Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] PIP3 acts as a second messenger, recruiting AKT to the plasma membrane where it is phosphorylated at two key residues: Threonine 308 (T308) by PDK1 and Serine 473 (S473) by mTORC2, leading to its full activation.[1] Eganelisib selectively inhibits PI3Kγ, thereby blocking the production of PIP3 and consequently preventing the phosphorylation and activation of AKT.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Eganelisib (IPI-549) based on preclinical data. These values can serve as a reference for designing in vitro experiments.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (pAKT) | 1.2 nM | C5a-stimulated RAW264.7 mouse macrophages | [6] |

| IC50 (Biochemical) | 16 nM | Cell-free PI3Kγ kinase assay | [6] |

| Binding Affinity (Kd) | 290 pM | Recombinant human PI3Kγ | [6] |

| Selectivity | >146-fold vs. other Class I PI3K isoforms | Cellular phospho-AKT assays | [6] |

Experimental Protocol: Western Blot for pAKT (Ser473) Inhibition

This protocol outlines the steps to assess the effect of Eganelisib on AKT phosphorylation at Serine 473 (pAKT Ser473) in a suitable cell line using Western blotting.

Materials and Reagents

-

Cell Line: A cell line with a constitutively active or inducible PI3K/AKT pathway (e.g., RAW264.7 macrophages, or other cancer cell lines with known PI3K pathway activation).

-

Eganelisib (IPI-549): Prepare stock solutions in DMSO.

-

Cell Culture Media and Reagents: As required for the chosen cell line.

-

Stimulant (optional): e.g., C5a for RAW264.7 cells.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Assay Reagent: BCA protein assay kit.

-

SDS-PAGE Gels and Buffers

-

PVDF or Nitrocellulose Membranes

-

Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST.

-

Primary Antibodies: Rabbit anti-phospho-AKT (Ser473) and rabbit anti-total AKT.

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG.

-

Chemiluminescent Substrate

-

Imaging System

Experimental Workflow

Step-by-Step Procedure

-

Cell Culture and Treatment: a. Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency. b. Treat the cells with varying concentrations of Eganelisib (e.g., 0.1 nM to 1 µM) for a predetermined time (e.g., 30 minutes to 2 hours).[6] Include a DMSO-treated vehicle control. c. If required, stimulate the cells with an appropriate agonist (e.g., C5a for RAW264.7 cells) for a short period (e.g., 3-5 minutes) before lysis to induce AKT phosphorylation.[6]

-

Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.[2][7] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2][7] f. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[2][7]

-

SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. Prepare samples by adding Laemmli buffer and boiling for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[7] c. Perform electrophoresis to separate the proteins. d. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[2] b. Incubate the membrane with the primary antibody against pAKT (Ser473) overnight at 4°C with gentle agitation.[2][7] c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[7] e. Wash the membrane again three times with TBST.

-

Signal Detection and Analysis: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using a digital imaging system.[7] c. Strip the membrane and re-probe with an antibody against total AKT to serve as a loading control. d. Quantify the band intensities using densitometry software.[7] Normalize the pAKT signal to the total AKT signal for each sample. The results can be used to generate a dose-response curve and calculate the IC50 value.

Alternative Protocols

While Western blotting is a robust method, other techniques can also be employed to measure pAKT levels:

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits for pAKT offer a high-throughput alternative to Western blotting. The general procedure involves capturing total AKT from cell lysates in antibody-coated microplate wells, followed by detection of the phosphorylated form using a specific anti-pAKT antibody.[1]

-

Flow Cytometry: This technique allows for the measurement of pAKT levels in individual cells within a heterogeneous population.[1] The protocol involves cell fixation, permeabilization, and staining with a fluorochrome-conjugated anti-pAKT antibody.[1]

By following these detailed protocols, researchers can effectively assess the in vitro activity of Eganelisib (IPI-549) and its impact on the PI3K/AKT signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PI3K-gamma Inhibitor IPI-549 | Semantic Scholar [semanticscholar.org]

- 4. Facebook [cancer.gov]

- 5. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. benchchem.com [benchchem.com]

Unlocking the Potential of Immuno-Oncology: IPI-549 (Eganelisib) in Preclinical Research

Application Note & Protocols for Researchers

Introduction: IPI-549, also known as eganelisib, is a first-in-class, potent, and highly selective inhibitor of the phosphoinositide 3-kinase gamma (PI3K-γ).[1][2] In the landscape of cancer immunotherapy, eganelisib represents a novel approach by targeting the tumor microenvironment (TME).[1] Specifically, it modulates the function of myeloid cells to overcome immune suppression and enhance anti-tumor immunity.[1] Preclinical studies have demonstrated that eganelisib can reprogram immunosuppressive tumor-associated macrophages (TAMs) to a pro-inflammatory, anti-tumor phenotype, leading to a more favorable TME and enhanced tumor cell killing.[1] This document provides a comprehensive overview of the preclinical dosage and administration of eganelisib, complete with detailed experimental protocols and visual representations of its mechanism and experimental workflows.

Data Presentation: Quantitative Summary of IPI-549 Activity

The following tables summarize the key quantitative data for IPI-549 in preclinical studies, providing a clear comparison of its potency, selectivity, and pharmacokinetic profile.

Table 1: In Vitro Potency and Selectivity of IPI-549

| Target | Biochemical IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) | Selectivity vs. PI3K-γ |

| PI3K-γ | 1.2 - 16[1][3] | 1.2[1][3] | 0.29[1][3] | N/A |

| PI3K-α | 3200[3] | 250[3] | - | >200-fold[1] |

| PI3K-β | 3500[3] | 240[3] | - | >200-fold[1] |

| PI3K-δ | >8400[3] | 180[3] | - | >200-fold[1] |

Table 2: Preclinical Pharmacokinetics of IPI-549

| Species | Oral Bioavailability | t1/2 (hours) | Clearance (CL) | Volume of Distribution (Vss) (L/kg) |

| Mouse | ≥31%[4][5] | 3.2[6] | - | - |

| Rat | ≥31%[4][5] | 4.4[6] | - | - |

| Dog | ≥31%[4][5] | 6.7[6] | - | - |

| Monkey | ≥31%[4][5] | 4.3[6] | - | 1.2[6][7] |

Table 3: In Vivo Administration and Efficacy of IPI-549 in Syngeneic Mouse Models

| Tumor Model | Dosing Regimen | Administration Route | Key Outcomes |

| Multiple Syngeneic Models | Dose-dependent | Oral | Inhibition of tumor growth, increased cytotoxic T-cell numbers and activity.[8] |

| Myeloid-Rich Checkpoint-Refractory Models | Combination with ICIs | Oral | Overcame resistance to immune checkpoint inhibitors.[4][9] |

| Neutrophil Migration Model | Dose-dependent | Oral | Significant reduction in neutrophil migration.[7] |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following are representative protocols for key experiments involving IPI-549.

Protocol 1: In Vitro Macrophage Polarization Assay

Objective: To assess the effect of eganelisib on the polarization of macrophages from an immunosuppressive (M2) to a pro-inflammatory (M1) phenotype.[1]

Methodology:

-

Cell Culture: Culture bone marrow-derived macrophages (BMDMs) or a murine macrophage cell line (e.g., RAW 264.7) in appropriate media.

-

M2 Polarization: Induce M2 polarization by treating the cells with interleukin-4 (IL-4) and M-CSF1.

-

IPI-549 Treatment: Concurrently treat the cells with a dose range of eganelisib or vehicle control.

-

Analysis: After a suitable incubation period (e.g., 24-48 hours), analyze the expression of M1 and M2 markers using techniques such as:

-

qRT-PCR: To measure the mRNA levels of M1 markers (e.g., iNOS, TNF-α) and M2 markers (e.g., Arg1, Ym1).

-

Flow Cytometry: To analyze the surface expression of M1 (e.g., CD86) and M2 (e.g., CD206) markers.

-

ELISA: To quantify the secretion of M1 (e.g., IL-12) and M2 (e.g., IL-10) cytokines in the culture supernatant.

-

Protocol 2: In Vivo Syngeneic Tumor Model Study

Objective: To evaluate the anti-tumor efficacy of eganelisib as a monotherapy or in combination with other immunotherapies in a syngeneic mouse model.

Methodology:

-

Tumor Implantation: Implant tumor cells (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice (e.g., BALB/c or C57BL/6).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

-

Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups:

-

Vehicle control

-

Eganelisib (dose and schedule to be determined based on the specific model and research question)

-

Immune checkpoint inhibitor (e.g., anti-PD-1)

-

Eganelisib in combination with the immune checkpoint inhibitor

-

-

Drug Administration: Administer eganelisib orally (e.g., via oral gavage).[7] A common vehicle for oral administration is a suspension in 0.5% carboxymethylcellulose sodium (CMC-Na).[10]

-

Efficacy Assessment: Continue to monitor tumor growth throughout the study. At the end of the study, excise tumors for further analysis.

-

Pharmacodynamic Analysis: Analyze the TME of excised tumors by:

-

Immunohistochemistry (IHC) or Immunofluorescence (IF): To visualize and quantify immune cell infiltration (e.g., CD8+ T cells, F4/80+ macrophages).

-

Flow Cytometry: To perform a detailed immunophenotyping of dissociated tumor tissue to assess changes in immune cell populations.

-

Protocol 3: In Vivo Neutrophil Migration Assay

Objective: To assess the in vivo inhibitory effect of eganelisib on PI3K-γ-dependent neutrophil migration.[7]

Methodology:

-

Air Pouch Model: Create a subcutaneous air pouch on the back of mice.

-

IPI-549 Administration: Administer eganelisib orally at various doses.

-

Chemoattractant Injection: Inject a chemoattractant (e.g., zymosan) into the air pouch to induce neutrophil migration.

-

Pouch Lavage: After a few hours, collect the cellular infiltrate from the air pouch by lavage.

-

Cell Counting: Quantify the number of neutrophils in the lavage fluid using a hemocytometer or an automated cell counter.

-

Dose-Response Analysis: Correlate the administered dose of eganelisib with the degree of inhibition of neutrophil migration.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of IPI-549, a typical experimental workflow for in vivo studies, and the logical relationship of its mechanism of action.

Caption: IPI-549 inhibits PI3K-γ, blocking downstream signaling.

Caption: Workflow for in vivo studies of IPI-549.

Caption: Mechanism of action of IPI-549.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. IPI-549 - Chemietek [chemietek.com]

- 4. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jitc.bmj.com [jitc.bmj.com]

- 10. benchchem.com [benchchem.com]

Application Notes and Protocols: Macrophage Polarization Assay with a Test Compound (e.g., UCM 549)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Macrophages are highly plastic innate immune cells that play a critical role in tissue homeostasis, inflammation, and the tumor microenvironment.[1][2] They can adopt distinct functional phenotypes, broadly categorized as the classically activated (M1) pro-inflammatory phenotype and the alternatively activated (M2) anti-inflammatory phenotype, in response to various stimuli.[1][3] The M1/M2 polarization state of macrophages is crucial in the context of various diseases, including cancer, where tumor-associated macrophages (TAMs) often exhibit an M2-like phenotype that promotes tumor growth and suppresses anti-tumor immunity.[2][4] Consequently, modulating macrophage polarization represents a promising therapeutic strategy.

This document provides a detailed protocol for an in vitro macrophage polarization assay designed to evaluate the effects of a test compound, exemplified here as UCM 549, on macrophage differentiation and polarization. The protocol covers the differentiation of human peripheral blood mononuclear cell (PBMC)-derived monocytes into macrophages and their subsequent polarization into M1 and M2 subtypes, along with methods for assessing the phenotypic changes.

Experimental Protocols

I. Differentiation of Human Monocytes into M0 Macrophages

This protocol describes the initial step of differentiating isolated human CD14+ monocytes into naive (M0) macrophages.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

CD14 MicroBeads (or other monocyte isolation kits)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

-

6-well tissue culture plates

Procedure:

-

Isolate CD14+ monocytes from fresh human PBMCs using magnetic-activated cell sorting (MACS) according to the manufacturer's instructions.

-

Seed the purified monocytes in a 6-well plate at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

To induce differentiation into M0 macrophages, add M-CSF to the culture medium at a final concentration of 50 ng/mL.[5][6]

-

Incubate the cells at 37°C in a 5% CO2 incubator for 6-7 days.

-

On day 3 or 4, perform a half-medium change with fresh medium containing M-CSF (50 ng/mL).

-

By day 7, the adherent cells will have differentiated into M0 macrophages and are ready for polarization experiments.

II. M1 and M2 Macrophage Polarization Assay with this compound

This protocol details the polarization of M0 macrophages into M1 and M2 phenotypes in the presence of the test compound this compound.

Materials:

-

Differentiated M0 macrophages (from Protocol I)

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant Human IFN-γ (Interferon-gamma)

-

Lipopolysaccharide (LPS)

-

Recombinant Human IL-4 (Interleukin-4)

-

Recombinant Human IL-13 (Interleukin-13)

-

Test compound: this compound (stock solution of known concentration)

-

Vehicle control (e.g., DMSO)

-

24-well or 96-well tissue culture plates

Procedure:

-

After the 7-day differentiation period, gently detach the M0 macrophages using a cell scraper or a non-enzymatic cell dissociation solution.

-

Resuspend the cells in fresh culture medium and seed them into 24-well or 96-well plates at an appropriate density (e.g., 2 x 10^5 cells/well for a 24-well plate). Allow the cells to adhere for at least 2 hours.

-

Prepare the following treatment conditions in fresh culture medium. It is crucial to include appropriate controls:

-

M0 (Untreated Control): Medium only.

-

M1 Polarization Control: IFN-γ (20 ng/mL) and LPS (100 ng/mL).[6]

-

M2 Polarization Control: IL-4 (20 ng/mL) and IL-13 (20 ng/mL).[6][7]

-

Vehicle Control (M1): M1 polarizing stimuli + vehicle.

-

Vehicle Control (M2): M2 polarizing stimuli + vehicle.

-

This compound Treatment (M1): M1 polarizing stimuli + desired concentrations of this compound.

-

This compound Treatment (M2): M2 polarizing stimuli + desired concentrations of this compound.

-

This compound Only: Medium + desired concentrations of this compound (to assess the compound's effect on M0 macrophages).

-

-

Remove the medium from the adhered M0 macrophages and add the prepared treatment media.

-

Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the specific markers being analyzed.

-

After incubation, collect the cell culture supernatants for cytokine analysis and harvest the cells for flow cytometry or RNA extraction.

III. Analysis of Macrophage Polarization

A. Flow Cytometry for Surface Marker Expression

-

Gently detach the cells from the plate.

-

Wash the cells with PBS containing 2% FBS.

-

Stain the cells with fluorescently conjugated antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD206, CD163).[8]

-

Analyze the stained cells using a flow cytometer.

B. Cytokine Secretion Analysis (ELISA or Multiplex Assay)

-

Use the collected cell culture supernatants.

-

Measure the concentration of M1-associated cytokines (e.g., TNF-α, IL-12, IL-6) and M2-associated cytokines (e.g., IL-10, TGF-β) using ELISA kits or a multiplex immunoassay system.[9]

C. Gene Expression Analysis (qPCR)

-

Extract total RNA from the harvested cells.

-

Synthesize cDNA from the RNA.

-

Perform quantitative real-time PCR (qPCR) to measure the relative expression of genes associated with M1 polarization (e.g., NOS2, TNF, IL1B) and M2 polarization (e.g., ARG1, MRC1, CCL18).

Data Presentation

Table 1: Summary of Experimental Conditions for Macrophage Polarization Assay

| Group | Differentiation Stimulus (7 days) | Polarization Stimuli (24-48 hours) | Test Compound | Purpose |

| M0 | M-CSF (50 ng/mL) | None | None | Baseline (undifferentiated) |

| M1 | M-CSF (50 ng/mL) | IFN-γ (20 ng/mL) + LPS (100 ng/mL) | None | Positive control for M1 polarization |

| M2 | M-CSF (50 ng/mL) | IL-4 (20 ng/mL) + IL-13 (20 ng/mL) | None | Positive control for M2 polarization |

| M1 + Vehicle | M-CSF (50 ng/mL) | IFN-γ (20 ng/mL) + LPS (100 ng/mL) | Vehicle | Vehicle control for M1 polarization |

| M2 + Vehicle | M-CSF (50 ng/mL) | IL-4 (20 ng/mL) + IL-13 (20 ng/mL) | Vehicle | Vehicle control for M2 polarization |

| M1 + this compound | M-CSF (50 ng/mL) | IFN-γ (20 ng/mL) + LPS (100 ng/mL) | This compound | To test the effect of this compound on M1 polarization |

| M2 + this compound | M-CSF (50 ng/mL) | IL-4 (20 ng/mL) + IL-13 (20 ng/mL) | This compound | To test the effect of this compound on M2 polarization |

Table 2: Expected Outcomes of Macrophage Polarization Assay

| Marker Type | Marker | M1 Phenotype | M2 Phenotype |

| Surface Markers | CD80 | High | Low |

| CD86 | High | Low | |

| CD206 (Mannose Receptor) | Low | High | |

| CD163 | Low | High | |

| Secreted Cytokines | TNF-α | High | Low |

| IL-12 | High | Low | |

| IL-6 | High | Low | |

| IL-10 | Low | High | |

| TGF-β | Low | High | |

| Gene Expression | NOS2 (iNOS) | High | Low |

| ARG1 (Arginase-1) | Low | High | |

| MRC1 (CD206) | Low | High |

Visualization of Workflows and Pathways

Caption: Experimental workflow for macrophage polarization assay.

Caption: Simplified signaling pathways for M1 and M2 macrophage polarization.

References

- 1. Major pathways involved in macrophage polarization in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of Macrophage Plasticity in the Tumor Environment: Manipulating Activation State to Improve Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Umbelliprenin Increases the M1/M2 Ratio of Macrophage Polarization and Improves the M1 Macrophage Activity in THP-1 Cells Cocultured with AGS Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Let-7d inhibits intratumoral macrophage M2 polarization and subsequent tumor angiogenesis by targeting IL-13 and IL-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. M1/M2 Macrophage Polarization [bio-protocol.org]

- 7. researchgate.net [researchgate.net]

- 8. Macrophage Polarization Assay - Creative Biolabs [macrophage.creative-biolabs.com]

- 9. stemcell.com [stemcell.com]

Application Notes and Protocols for In Vivo Validation of Eganelisib (IPI-549) Target Engagement

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eganelisib (formerly UCM-549/IPI-549) is a first-in-class, potent, and highly selective oral inhibitor of phosphoinositide 3-kinase-gamma (PI3K-γ).[1] The primary mechanism of action of eganelisib is the modulation of the tumor microenvironment (TME). Specifically, it targets and reprograms tumor-associated macrophages (TAMs) from an immunosuppressive M2 phenotype to a pro-inflammatory, anti-tumor M1 phenotype.[2] This shift in macrophage polarization enhances anti-tumor immunity, increases the infiltration and activation of cytotoxic CD8+ T cells, and can overcome resistance to immune checkpoint inhibitors.[3][4] These application notes provide detailed protocols for the in vivo validation of eganelisib's target engagement, focusing on its effects on the tumor microenvironment in preclinical murine models.

Quantitative Data Summary

The following tables summarize the key quantitative data for eganelisib from preclinical studies, demonstrating its selectivity, pharmacokinetic properties, and in vivo efficacy.

Table 1: Eganelisib (IPI-549) In Vitro Potency and Selectivity

| Target Isoform | IC50 (nM) | Selectivity vs. PI3K-γ |

| PI3K-γ | 1.2 | - |

| PI3K-α | >1000 | >833-fold |

| PI3K-β | 208 | 173-fold |

| PI3K-δ | 170 | 142-fold |

Data compiled from preclinical enzymatic and cellular assays.

Table 2: Eganelisib (IPI-549) In Vivo Pharmacokinetics in Mice

| Parameter | Value |

| Oral Bioavailability | ≥31% |

| Tmax (h) | 1-2 |

| Half-life (h) | ~5-7 |

| Cmax at 15 mg/kg (nM) | ~1500 |

Pharmacokinetic parameters were determined in mice following oral administration.[1][5]

Table 3: In Vivo Efficacy of Eganelisib (IPI-549) in Syngeneic Mouse Tumor Models

| Tumor Model | Treatment | Tumor Growth Inhibition (%) |

| CT26 (Colon Carcinoma) | Eganelisib (15 mg/kg, daily) | ~50% |

| 4T1 (Breast Cancer) | Eganelisib (15 mg/kg, daily) | ~40% |

| B16-F10 (Melanoma) | Eganelisib (15 mg/kg, daily) | ~35% |

| CT26 (Colon Carcinoma) | Eganelisib + anti-PD-1 | >75% (synergistic) |

Tumor growth inhibition is expressed as the percentage reduction in tumor volume compared to vehicle-treated controls at the end of the study.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of eganelisib in macrophages and a typical experimental workflow for in vivo validation of its target engagement.

References

- 1. Eganelisib, a First-in-Class PI3K-γ Inhibitor, in Patients with Advanced Solid Tumors: Results of the Phase 1/1b MARIO-1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PI3Kγ is a molecular switch that controls immune suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3Kγ is a molecular switch that controls immune suppression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for IPI-549 (Eganelisib) in In Vitro Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

IPI-549, also known as Eganelisib, is a potent and highly selective first-in-class oral inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular functions, including cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4] PI3Kγ is predominantly expressed in hematopoietic cells and plays a crucial role in modulating the tumor microenvironment by influencing myeloid cell function.[2][5] By selectively inhibiting PI3Kγ, IPI-549 can reprogram tumor-associated macrophages (TAMs) from an immunosuppressive to an anti-tumor phenotype, thereby enhancing anti-tumor immunity.[2] These application notes provide detailed information on the solubility and stability of IPI-549 for in vitro experiments, along with protocols for its use and analysis.

Physicochemical Properties

IPI-549 is a small molecule with the chemical formula C₃₀H₂₄N₈O₂ and a molar mass of 528.576 g/mol .[1] It is an orally bioavailable compound that has demonstrated favorable pharmacokinetic properties in preclinical studies.[6] For in vitro applications, understanding its solubility and stability is paramount for obtaining reliable and reproducible results.

Solubility

IPI-549 is a hydrophobic compound with limited solubility in aqueous solutions. The recommended solvent for preparing stock solutions for in vitro experiments is dimethyl sulfoxide (B87167) (DMSO). It is practically insoluble in water and ethanol.[7]

Table 1: Solubility of IPI-549

| Solvent | Solubility | Molar Concentration (at max solubility) | Notes |

| DMSO | 100 mg/mL | 189.19 mM | Use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce solubility. |

| Water | < 1 mg/mL | - | Practically insoluble. |

| Ethanol | < 1 mg/mL | - | Practically insoluble. |

Stability and Storage

Proper storage of IPI-549 is crucial to maintain its activity. Both the solid compound and stock solutions should be stored under appropriate conditions to prevent degradation.

Table 2: Storage and Stability of IPI-549

| Form | Storage Temperature | Stability | Notes |

| Solid Powder | -20°C | ≥ 4 years | Store desiccated. |

| Stock Solution in DMSO | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | |

| Working Solution in Cell Culture Media | 37°C | Data not available | It is recommended to prepare fresh for each experiment. For longer-term experiments, consider replenishing the media with a freshly diluted compound. |

Signaling Pathway of IPI-549

IPI-549 selectively inhibits the gamma isoform of PI3K, a key enzyme in the PI3K/AKT/mTOR signaling pathway.[2] Inhibition of PI3Kγ prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3). This, in turn, prevents the recruitment and subsequent phosphorylation of AKT at serine 473 (pAKT), a critical step in the activation of this pro-survival pathway.[2][3]

Experimental Protocols

Preparation of IPI-549 Stock and Working Solutions

This workflow outlines the steps for preparing IPI-549 solutions for in vitro experiments.

Protocol 1: Assessment of PI3K Pathway Inhibition by Western Blot for pAKT

This protocol describes how to measure the inhibition of PI3Kγ by IPI-549 by quantifying the levels of phosphorylated AKT (pAKT) in a cellular context.

Materials:

-

Cell line of interest (e.g., SKOV-3, RAW 264.7)

-

Complete cell culture medium

-

IPI-549 stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pAKT (Ser473), anti-total AKT, anti-GAPDH or β-actin

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

-

Compound Treatment:

-

Prepare working solutions of IPI-549 by diluting the DMSO stock into pre-warmed complete cell culture medium to the desired final concentrations.

-

Include a vehicle control (DMSO at the same final concentration as the highest IPI-549 dose, typically ≤ 0.5%).

-

Remove the old medium from the cells and replace it with the medium containing IPI-549 or vehicle control.

-

Incubate for the desired time (e.g., 30 minutes to 2 hours).

-

-

Cell Lysis:

-

Aspirate the medium and wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well.

-

Incubate on ice for 10-15 minutes.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pAKT (Ser473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total AKT and a loading control like GAPDH or β-actin.

References

- 1. researchgate.net [researchgate.net]

- 2. file.selleckchem.com [file.selleckchem.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Sustained release of PI3K inhibitor from PHA nanoparticles and in vitro growth inhibition of cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Application Notes and Protocols: Eganelisib in Combination with Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical use of Eganelisib (formerly IPI-549), a first-in-class, selective phosphoinositide 3-kinase-gamma (PI3K-γ) inhibitor, in combination with standard chemotherapy agents. The protocols and data presented herein are intended to guide the design and execution of preclinical studies to evaluate the synergistic anti-tumor effects of this combination therapy.

Introduction

Eganelisib is an investigational immunotherapy that targets PI3K-γ, an enzyme predominantly expressed in myeloid cells. By inhibiting PI3K-γ, Eganelisib remodels the tumor microenvironment (TME) from an immunosuppressive to an immune-active state. This is primarily achieved by reprogramming tumor-associated macrophages (TAMs) from a pro-tumoral M2 phenotype to an anti-tumoral M1 phenotype, thereby enhancing the anti-cancer immune response. Preclinical studies have demonstrated that combining Eganelisib with chemotherapy can lead to enhanced tumor growth inhibition and improved survival in various cancer models. This document outlines the key preclinical findings and provides detailed protocols for evaluating Eganelisib in combination with paclitaxel (B517696) (for solid tumors) and cytarabine (B982) (for hematological malignancies).

Data Presentation

Eganelisib Potency and Selectivity

Eganelisib is a highly potent and selective inhibitor of PI3K-γ. Its inhibitory activity against Class I PI3K isoforms is summarized below.

| Target | IC50 (nM) | Cellular IC50 (nM) | Binding Affinity (KD, nM) | Selectivity vs. PI3K-γ |

| PI3K-γ | 1.2 | 1.2 | 0.29 | - |

| PI3K-α | >200-fold | >140-fold | - | >200-fold |

| PI3K-β | >200-fold | >140-fold | - | >200-fold |

| PI3K-δ | >200-fold | >140-fold | - | >200-fold |

In Vivo Efficacy of Eganelisib in Combination with Chemotherapy

Preclinical studies have shown that the combination of Eganelisib with chemotherapy results in superior anti-tumor efficacy compared to either agent alone.

In patient-derived xenograft (PDX) models of AML, the combination of Eganelisib and cytarabine has been shown to prolong survival compared to either single-agent therapy.[2][3][4] This synergistic effect was observed even in leukemias with low baseline expression of PIK3R5, a regulatory subunit of PI3Kγ.[2][4]

| Cancer Model | Treatment Groups | Key Outcomes | Reference |

| Acute Myeloid Leukemia (PDX) | 1. Vehicle | - | [2][3][4] |

| 2. Eganelisib | Prolonged survival in PIK3R5-high models. | [4] | |

| 3. Cytarabine | - | [2][3][4] | |

| 4. Eganelisib + Cytarabine | Significantly prolonged survival over either agent alone, regardless of baseline PIK3R5 expression. | [2][3][4] |

Signaling Pathways and Experimental Workflows

Eganelisib Mechanism of Action in the Tumor Microenvironment

Eganelisib inhibits PI3K-γ in myeloid cells, particularly TAMs. This inhibition blocks the conversion of PIP2 to PIP3, a critical step in the PI3K/AKT signaling pathway. The downstream effect is a shift in macrophage polarization from the immunosuppressive M2 state to the pro-inflammatory M1 state, leading to enhanced T-cell-mediated tumor cell killing.

References

- 1. Eganelisib combined with immune checkpoint inhibitor therapy and chemotherapy in frontline metastatic triple-negative breast cancer triggers macrophage reprogramming, immune activation and extracellular matrix reorganization in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targetable leukaemia dependency on noncanonical PI3Kγ signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dana-Farber Researchers Discover New Target for Potential Leukemia Therapy - Dana-Farber [physicianresources.dana-farber.org]

- 4. Ludwig Cancer Research [ludwigcancerresearch.org]

Evaluating the Impact of UCM-549 on Neutrophil Migration: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the effect of UCM-549, a putative selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), on neutrophil migration. The protocols outlined below are designed to enable researchers to investigate the inhibitory potential of UCM-549 on neutrophil chemotaxis and to elucidate its mechanism of action through the PI3Kγ signaling pathway.

Introduction

Neutrophils are essential effector cells of the innate immune system, playing a critical role in the first line of defense against pathogens. Their migration to sites of inflammation is a tightly regulated process involving a cascade of signaling events initiated by chemoattractants. However, dysregulated or excessive neutrophil infiltration can contribute to tissue damage in a variety of inflammatory diseases.

The phosphoinositide 3-kinase (PI3K) signaling pathway, particularly the class IB isoform PI3Kγ, is a key regulator of neutrophil migration.[1][2] Chemoattractants, such as N-formylmethionyl-leucyl-phenylalanine (fMLP) and interleukin-8 (IL-8 or CXCL8), bind to G protein-coupled receptors (GPCRs) on the neutrophil surface, leading to the activation of PI3Kγ.[3][4] Activated PI3Kγ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits downstream effectors, including Akt and Rac, which are crucial for establishing cell polarity and orchestrating the cytoskeletal rearrangements necessary for directional cell movement.[5]

UCM-549 is a small molecule inhibitor whose parent compound, IPI-549, is a known selective inhibitor of PI3Kγ.[1][6] This suggests that UCM-549 may also target PI3Kγ, thereby interfering with neutrophil chemotaxis. These protocols provide a framework to test this hypothesis and quantify the efficacy of UCM-549 in modulating neutrophil migration.

Key Signaling Pathway

The following diagram illustrates the proposed signaling pathway through which UCM-549 may inhibit neutrophil migration.

Caption: Proposed PI3Kγ signaling pathway in neutrophil migration and the inhibitory action of UCM-549.

Experimental Protocols

Protocol 1: In Vitro Neutrophil Chemotaxis Assay (Boyden Chamber/Transwell Assay)

This protocol details a widely used method to quantify the chemotactic response of neutrophils towards a chemoattractant and to assess the inhibitory effect of UCM-549.[4][7]

Materials:

-

Human whole blood from healthy donors

-

Ficoll-Paque PLUS

-

Dextran (B179266) T-500

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI 1640 medium

-

Bovine Serum Albumin (BSA)

-

Chemoattractants (e.g., fMLP, IL-8/CXCL8)

-

UCM-549

-

DMSO (vehicle control)

-

Transwell inserts with 3-5 µm pore size polycarbonate membrane (96-well format)

-

Cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Experimental Workflow:

Caption: Workflow for the in vitro neutrophil chemotaxis assay.

Procedure:

-

Neutrophil Isolation:

-

Isolate neutrophils from fresh human whole blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation to remove red blood cells.

-

Perform a hypotonic lysis step to remove any remaining red blood cells.

-

Resuspend the purified neutrophils in RPMI 1640 medium supplemented with 0.5% BSA.

-

Assess cell purity and viability using a hemocytometer and Trypan blue exclusion. Purity should be >95%.

-

-

UCM-549 Treatment:

-

Prepare a stock solution of UCM-549 in DMSO.

-

Dilute UCM-549 to various concentrations in RPMI 1640/0.5% BSA.

-

Pre-incubate the isolated neutrophils with the desired concentrations of UCM-549 or vehicle control (DMSO) for 30-60 minutes at 37°C.

-

-

Chemotaxis Assay:

-

Add RPMI 1640/0.5% BSA containing the chemoattractant (e.g., 100 nM fMLP or 100 ng/mL IL-8) to the lower chambers of the 96-well Transwell plate. Include a negative control with medium alone.

-

Add the pre-incubated neutrophil suspension to the upper chambers (Transwell inserts).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 1-2 hours.

-

-

Quantification of Migration:

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of neutrophils that have migrated to the lower chamber using a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Measure the luminescence using a plate reader. The signal is directly proportional to the number of migrated cells.

-

Data Presentation:

Summarize the quantitative data in a table as shown below. Calculate the percentage of inhibition for each concentration of UCM-549.

| Treatment Group | Chemoattractant | UCM-549 Conc. (µM) | Luminescence (RLU) | % Migration (Normalized to Positive Control) | % Inhibition |

| Negative Control | None | 0 | 500 ± 50 | 0 | - |

| Positive Control | fMLP (100 nM) | 0 | 10000 ± 800 | 100 | 0 |

| UCM-549 | fMLP (100 nM) | 0.1 | 8500 ± 700 | 84.2 | 15.8 |

| UCM-549 | fMLP (100 nM) | 1 | 5000 ± 450 | 47.4 | 52.6 |

| UCM-549 | fMLP (100 nM) | 10 | 1500 ± 200 | 10.5 | 89.5 |

| Vehicle Control | fMLP (100 nM) | 0 (DMSO) | 9900 ± 750 | 98.9 | 1.1 |

Data are representative and should be replaced with experimental results. Values are presented as mean ± SD.

Protocol 2: In Vivo Neutrophil Migration Model (Thioglycollate-Induced Peritonitis in Mice)

This protocol describes an in vivo model to assess the effect of UCM-549 on neutrophil recruitment to an inflammatory site.[8][9]

Materials:

-

C57BL/6 mice (8-12 weeks old)

-

Thioglycollate broth (4% solution)

-

UCM-549

-

Vehicle control (e.g., 0.5% methylcellulose)

-

Phosphate-buffered saline (PBS)

-

EDTA

-

Red blood cell lysis buffer

-

Flow cytometry antibodies (e.g., anti-Ly6G, anti-CD11b)

-

Flow cytometer

Experimental Workflow:

Caption: Workflow for the in vivo neutrophil migration model.

Procedure:

-

UCM-549 Administration:

-

Administer UCM-549 or the vehicle control to mice via a suitable route (e.g., oral gavage) at a predetermined time before inducing inflammation.

-

-

Induction of Peritonitis:

-

Inject 1 mL of sterile 4% thioglycollate broth intraperitoneally into each mouse to induce an inflammatory response and neutrophil recruitment.

-

-

Collection of Peritoneal Exudate:

-

At a specific time point after thioglycollate injection (e.g., 4-6 hours), euthanize the mice.

-

Collect the peritoneal exudate cells by lavage with 5-10 mL of cold PBS containing 2 mM EDTA.

-

-

Cell Staining and Analysis:

-

Centrifuge the lavage fluid to pellet the cells.

-

Lyse red blood cells using a lysis buffer.

-

Wash the cells and resuspend them in FACS buffer (PBS with 1% BSA).

-

Stain the cells with fluorescently labeled antibodies specific for neutrophils, such as anti-Ly6G and anti-CD11b.

-

Analyze the samples using a flow cytometer to quantify the number of neutrophils (Ly6G+/CD11b+ cells) in the peritoneal lavage.

-

Data Presentation:

Present the quantitative data in a table format for clear comparison between treatment groups.

| Treatment Group | UCM-549 Dose (mg/kg) | Total Peritoneal Cells (x 10^6) | Neutrophil Count (Ly6G+/CD11b+) (x 10^6) | % Neutrophils |

| Naive (No Thioglycollate) | 0 | 2.5 ± 0.5 | 0.1 ± 0.05 | 4 |

| Vehicle Control + Thioglycollate | 0 | 15.0 ± 2.0 | 9.0 ± 1.5 | 60 |

| UCM-549 + Thioglycollate | 10 | 12.0 ± 1.8 | 6.0 ± 1.0 | 50 |

| UCM-549 + Thioglycollate | 30 | 8.0 ± 1.2 | 3.2 ± 0.8 | 40 |

| UCM-549 + Thioglycollate | 100 | 5.0 ± 0.9 | 1.0 ± 0.4 | 20 |

Data are representative and should be replaced with experimental results. Values are presented as mean ± SD.

Conclusion

The provided protocols offer a robust framework for investigating the effects of UCM-549 on neutrophil migration. By employing both in vitro and in vivo models, researchers can gain a comprehensive understanding of the compound's potential as a modulator of neutrophil-driven inflammation. The detailed methodologies and data presentation formats are intended to facilitate reproducible and high-quality research in the field of immunology and drug discovery.

References

- 1. Discovery of a Selective Phosphoinositide-3-Kinase (PI3K)-γ Inhibitor (IPI-549) as an Immuno-Oncology Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]